3-Bromophenylboronic acid N-butyldiethanolamine ester
Overview
Description
3-Bromophenylboronic acid N-butyldiethanolamine ester: is a chemical compound with the molecular formula C14H21BBrNO2 and a molecular weight of 326.04 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenylboronic acid N-butyldiethanolamine ester typically involves the reaction of 3-Bromophenylboronic acid with N-butyldiethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenylboronic acid N-butyldiethanolamine ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylboronic acid derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Phenylboronic acid derivatives.
Substitution: Various substituted phenylboronic acid derivatives
Scientific Research Applications
Chemistry: 3-Bromophenylboronic acid N-butyldiethanolamine ester is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful for probing biological systems .
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are explored for their potential in drug development, particularly in designing enzyme inhibitors and receptor modulators .
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile building block for material science .
Mechanism of Action
The mechanism of action of 3-Bromophenylboronic acid N-butyldiethanolamine ester primarily involves its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
4-Bromophenylboronic acid N-butyldiethanolamine ester: Similar structure but with the bromine atom at the para position.
3-Iodophenylboronic acid: Similar boronic acid moiety but with an iodine atom instead of bromine.
2-Bromophenylboronic acid: Bromine atom at the ortho position
Uniqueness: 3-Bromophenylboronic acid N-butyldiethanolamine ester is unique due to its specific substitution pattern and the presence of the N-butyldiethanolamine ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(3-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BBrNO2/c1-2-3-7-17-8-10-18-15(19-11-9-17)13-5-4-6-14(16)12-13/h4-6,12H,2-3,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFIDVYXLHBXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584897 | |
Record name | 2-(3-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257641-31-8 | |
Record name | 2-(3-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257641-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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